(5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PENTYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a combination of a pyrazole ring, a nitrophenyl group, and a thiazolidinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PENTYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of α-enolic dithioesters with α-halohydroxamates to form thiazolidin-4-ones under mild conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PENTYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyrazole and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrazole and phenyl derivatives.
Scientific Research Applications
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PENTYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The nitrophenyl group can also contribute to its biological activity by generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Comparison with Similar Compounds
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PENTYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinones and pyrazole derivatives:
Similar Compounds: Thiazolidin-4-ones, pyrazole derivatives, nitrophenyl-substituted compounds.
Uniqueness: The combination of a thiazolidinone core with a pyrazole ring and a nitrophenyl group makes this compound unique in terms of its structural complexity and potential biological activities.
Properties
Molecular Formula |
C24H22N4O3S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O3S2/c1-2-3-7-13-26-23(29)21(33-24(26)32)15-18-16-27(19-10-5-4-6-11-19)25-22(18)17-9-8-12-20(14-17)28(30)31/h4-6,8-12,14-16H,2-3,7,13H2,1H3/b21-15- |
InChI Key |
ATOALZZVUJGDPX-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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